molecular formula C20H19NO2S B11106398 3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one

3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one

Cat. No.: B11106398
M. Wt: 337.4 g/mol
InChI Key: SQPXZQWQDSTMGX-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one is an organic compound that features a unique combination of functional groups, including an aminophenyl group, a furan ring, and a methylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-aminothiophenol with a furan-2-yl ketone derivative under specific conditions to form the desired product. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final compound .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-phenylpropan-1-one
  • 3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-chlorophenyl)propan-1-one
  • 3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-fluorophenyl)propan-1-one

Uniqueness

3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

3-(2-aminophenyl)sulfanyl-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C20H19NO2S/c1-14-8-10-15(11-9-14)20(13-17(22)18-6-4-12-23-18)24-19-7-3-2-5-16(19)21/h2-12,20H,13,21H2,1H3

InChI Key

SQPXZQWQDSTMGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C2=CC=CO2)SC3=CC=CC=C3N

Origin of Product

United States

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